molecular formula C10H8BrNO2S B13650069 4-Bromo-6-(methylsulfonyl)quinoline

4-Bromo-6-(methylsulfonyl)quinoline

Cat. No.: B13650069
M. Wt: 286.15 g/mol
InChI Key: AJXVIZOOTLNIDZ-UHFFFAOYSA-N
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Description

4-Bromo-6-(methylsulfonyl)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 4th position and a methylsulfonyl group at the 6th position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(methylsulfonyl)quinoline can be achieved through various methods. One common approach involves the use of ortho-propynol phenyl azides and TMSBr as an acid-promoter. This cascade transformation generates the desired product in moderate to excellent yields with good functional group compatibility .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(methylsulfonyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Functionalized quinolines with various substituents.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(methylsulfonyl)quinoline involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoquinoline: Lacks the methylsulfonyl group, leading to different reactivity and applications.

    6-Methylsulfonylquinoline: Lacks the bromine atom, affecting its chemical properties and biological activity.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical behavior.

Uniqueness

4-Bromo-6-(methylsulfonyl)quinoline is unique due to the presence of both bromine and methylsulfonyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

4-bromo-6-methylsulfonylquinoline

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3

InChI Key

AJXVIZOOTLNIDZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Br

Origin of Product

United States

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